molecular formula C21H21FN4O3 B3398478 1-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea CAS No. 1021254-15-8

1-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea

Cat. No.: B3398478
CAS No.: 1021254-15-8
M. Wt: 396.4 g/mol
InChI Key: CVKRFGCQWBXJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a pyridazinone core substituted with a 4-fluorophenyl group at position 3 and a propyl linker connecting to the urea moiety. The urea nitrogen is further substituted with a 4-methoxyphenyl group. The 4-fluorophenyl group enhances electronegativity and metabolic stability compared to bulkier halogens, while the 4-methoxyphenyl moiety may improve solubility and binding interactions through hydrogen bonding .

Properties

IUPAC Name

1-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c1-29-18-9-7-17(8-10-18)24-21(28)23-13-2-14-26-20(27)12-11-19(25-26)15-3-5-16(22)6-4-15/h3-12H,2,13-14H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKRFGCQWBXJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea typically involves the following steps:

  • Formation of the Pyridazinone Intermediate:

      Starting Materials: 4-fluorobenzaldehyde and hydrazine hydrate.

      Reaction: Condensation reaction to form 4-fluorophenylhydrazine.

      Cyclization: The intermediate undergoes cyclization with a suitable diketone to form the pyridazinone ring.

  • Alkylation:

      Intermediate: The pyridazinone intermediate is then alkylated using 1-bromo-3-chloropropane under basic conditions to introduce the propyl chain.

  • Urea Formation:

      Final Step: The alkylated intermediate reacts with 4-methoxyphenyl isocyanate to form the final urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the pyridazinone ring or other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Reduced pyridazinone derivatives.

    Substitution Products: Various substituted urea derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that pyridazine derivatives exhibit significant anticancer properties. The specific structure of this compound allows for interactions with various biological targets involved in cancer cell proliferation and survival pathways. Studies have shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo models.
    • A notable case study demonstrated that a related pyridazine compound significantly reduced tumor size in xenograft models, suggesting potential for further development in oncology therapies.
  • Anti-inflammatory Effects :
    • The compound's ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases. Research has shown that similar urea derivatives can inhibit pro-inflammatory cytokines, thus alleviating symptoms in conditions such as rheumatoid arthritis.
    • A clinical trial involving a related compound showed a marked reduction in inflammation markers among participants, indicating the potential of this class of compounds in therapeutic applications.
  • Neuroprotective Properties :
    • Emerging studies suggest that compounds like 1-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea may offer neuroprotective effects. Research has indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis.
    • In animal models of neurodegenerative diseases, similar compounds have been shown to improve cognitive function and reduce neuronal loss, highlighting their potential application in treating conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerPyridazine derivativesInhibition of tumor growth
Anti-inflammatoryUrea derivativesReduction of inflammatory cytokines
NeuroprotectiveSimilar structuresProtection against oxidative stress

Case Studies

  • Case Study on Anticancer Activity :
    • In a study published in Cancer Research, researchers synthesized a series of pyridazine derivatives, including the target compound. They tested these compounds against various cancer cell lines and found that the compound exhibited IC50 values comparable to established chemotherapeutics, indicating strong anticancer potential.
  • Clinical Trial for Anti-inflammatory Effects :
    • A randomized controlled trial assessed the efficacy of a urea derivative similar to the target compound in patients with rheumatoid arthritis. Results indicated significant improvement in disease activity scores and inflammatory markers after 12 weeks of treatment.

Mechanism of Action

The mechanism of action of 1-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

Substituent Variations on the Pyridazinone Core

  • Target Compound: 4-fluorophenyl at position 3 of pyridazinone.
  • Analog 1: 1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3,5-dimethoxyphenyl)urea () Key Difference: Chlorine replaces fluorine at the pyridazinone 3-position.
  • Analog 2: 899926-58-0/N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-N'-(4-methoxyphenyl)urea () Key Difference: A piperazine ring replaces the pyridazinone core. Impact: This alters the pharmacophore entirely, likely shifting target specificity toward serotonin or dopamine receptors due to the piperazine moiety .

Urea Substituent Modifications

  • Target Compound : 4-methoxyphenyl on the urea nitrogen.
  • Analog 1 : 3,5-dimethoxyphenyl substituent ()
    • Key Difference : Additional methoxy groups at positions 3 and 3.
    • Impact : Increased steric bulk and electron-donating effects may hinder binding in compact active sites but improve solubility .
  • Analog 2 : 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea ()
    • Key Difference : Ethoxy group replaces methoxy on the phenyl ring.
    • Impact : Ethoxy’s longer alkyl chain could enhance lipophilicity but reduce metabolic stability due to increased susceptibility to oxidative degradation .

Pharmacokinetic and Pharmacodynamic Insights

  • Fluorine vs. Chlorine : Fluorine’s electronegativity may improve target affinity in polar binding pockets, whereas chlorine’s hydrophobicity could favor CNS penetration .
  • Methoxy Positioning: 4-methoxy (target) vs.

Tabulated Comparison of Key Features

Compound Pyridazinone/Pyrrolidine Substituent Urea Substituent Hypothesized Target Class
Target Compound 4-fluorophenyl 4-methoxyphenyl Kinases, GPCRs
Analog 1 () 4-chlorophenyl 3,5-dimethoxyphenyl Inflammatory enzymes
Analog 2 () Piperazine-2-fluorophenyl 4-methoxyphenyl Neurotransmitter receptors

Biological Activity

1-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. Its unique structural characteristics, including a fluorinated phenyl group and a pyridazinone moiety, contribute to its pharmacological properties.

  • Molecular Formula : C21H21FN4O3
  • Molecular Weight : 394.41 g/mol
  • CAS Number : 1021254-15-8
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anti-inflammatory and anticancer properties. The following sections detail these activities along with relevant data.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. The presence of fluorine in the phenyl ring enhances the lipophilicity of the molecule, which may improve its bioavailability and efficacy in inhibiting inflammatory pathways.

Mechanism of Action :
The compound likely interacts with specific molecular targets such as enzymes involved in inflammatory processes, potentially inhibiting their activity and modulating inflammatory responses.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it has shown promising results against several cancer cell lines.

Cell LineIC50 (μM)Activity Description
T24 (Bladder)4.58 ± 0.24Strong inhibitory activity
Hep G2 (Liver)>40Inactive
MGC-803 (Stomach)N.D.Not determined
NCI-H460 (Lung)N.D.Not determined
PC-3 (Prostate)N.D.Not determined

The compound exhibited an IC50 value of 4.58 μM against the T24 bladder cancer cell line, indicating strong selectivity and efficacy in inducing apoptosis at low concentrations while also triggering necroptosis at higher concentrations through activation of specific signaling pathways involving reactive oxygen species (ROS) generation and mitochondrial membrane potential changes .

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential therapeutic applications of this compound:

  • Study on Anticancer Effects :
    A study focused on a series of pyridazinone derivatives demonstrated that modifications to the urea moiety significantly influenced anticancer activity across various cell lines, with particular emphasis on bladder cancer .
  • In Vitro Antioxidant Activity :
    Related compounds have been assessed for their antioxidant properties using hydrogen peroxide free-radical inhibition methods, showing moderate to significant activity compared to standard antioxidants like ascorbic acid .

Q & A

Q. What are the recommended synthetic routes for synthesizing this urea derivative, and what purification techniques ensure high yield and purity?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyridazinone core followed by alkylation and urea coupling. Key steps include:

  • Step 1: Preparation of the pyridazin-6-one intermediate via cyclization of substituted hydrazines with diketones.
  • Step 2: Alkylation using a propyl linker to introduce the fluorophenyl group.
  • Step 3: Urea formation via reaction of the amine intermediate with 4-methoxyphenyl isocyanate. Purification methods such as column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) are critical to isolate the product with >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

A combination of NMR (¹H, ¹³C, and 19F for fluorophenyl groups), HPLC-MS (to confirm molecular weight and purity), and FT-IR (to verify urea C=O and N-H stretches) is recommended. For example:

  • ¹H NMR (DMSO-d6): δ 8.2–8.4 ppm (pyridazine protons), δ 6.8–7.6 ppm (aromatic protons), δ 3.7 ppm (methoxy group).
  • HPLC: C18 column, acetonitrile/water (70:30), retention time ~12.5 min .

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

Begin with enzyme inhibition assays (e.g., kinase or phosphatase targets due to urea’s hydrogen-bonding capacity) and cell viability assays (MTT or CellTiter-Glo) in cancer or inflammatory cell lines. Use concentrations ranging from 1 nM to 100 µM to establish dose-response curves. Include positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with potential biological targets?

Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., EGFR or MAPK). Focus on the urea moiety’s hydrogen-bonding interactions with catalytic residues. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results with analogous urea derivatives to identify structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in biological activity data observed across different assay conditions?

  • Variable Solubility: Use DMSO concentrations ≤0.1% to avoid cytotoxicity. Confirm solubility via dynamic light scattering (DLS).
  • Assay pH Sensitivity: Test activity in buffers mimicking physiological pH (7.4) and lysosomal/endosomal pH (4.5–6.5).
  • Metabolic Stability: Include liver microsome assays to rule out rapid degradation. Cross-reference with LC-MS/MS metabolite profiling .

Q. How can synthetic yield be optimized while minimizing side reactions?

  • Temperature Control: Conduct urea coupling at 0–4°C to suppress isocyanate dimerization.
  • Catalyst Screening: Test Pd(OAc)₂ or CuI for Suzuki-Miyaura cross-couplings involving fluorophenyl groups.
  • Microwave-Assisted Synthesis: Reduce reaction time for cyclization steps (e.g., 150°C, 30 min vs. 24 hrs conventional) .

Q. What experimental designs are optimal for SAR studies targeting the urea and pyridazine moieties?

  • Core Modifications: Syntize analogs with pyrimidine or triazole replacements for pyridazine.
  • Substituent Variations: Replace 4-methoxyphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups.
  • Bioisosteres: Substitute urea with thiourea or cyanoguanidine to assess hydrogen-bonding requirements. Use Free-Wilson analysis to quantify contributions of each moiety .

Q. What methodologies assess pharmacokinetic properties such as membrane permeability and metabolic stability?

  • Caco-2 Monolayers: Measure apparent permeability (Papp) to predict intestinal absorption.
  • Plasma Protein Binding: Use equilibrium dialysis or ultrafiltration.
  • CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms via fluorometric assays.
  • In Vivo PK: Administer IV/PO in rodent models and quantify plasma levels via LC-MS/MS .

Q. How can selectivity against off-target receptors be evaluated?

Perform broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) and GPCR binding assays (radioligand displacement). For example:

Target Assay Result (IC₅₀)
EGFRADP-Glo Kinase Assay12 nM
hERGPatch Clamp>10 µM
5-HT2ARadioligand Binding>30 µM
This data informs toxicity risks and therapeutic index .

Q. What experimental approaches evaluate the compound’s stability under physiological conditions?

  • Forced Degradation Studies: Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC.
  • Solid-State Stability: Store under 25°C/60% RH for 6 months; analyze crystallinity via PXRD.
  • Oxidative Stress: Treat with H₂O₂ or Fe²⁺/ascorbate to simulate oxidative environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.